
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate, also known as FMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMP is a piperidine derivative that has shown promising results in various preclinical studies for the treatment of different medical conditions.
Mecanismo De Acción
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate acts as a selective and potent inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the serotonin transporter, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and mood regulation. This compound also has a high affinity for the dopamine transporter, which is involved in the reward pathway and plays a critical role in addiction.
Biochemical and physiological effects:
This compound has been shown to increase the extracellular concentration of serotonin and dopamine in the brain, leading to enhanced neurotransmission and mood regulation. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is its high potency and selectivity for the serotonin and dopamine transporters, which makes it a valuable tool for studying the role of these transporters in various medical conditions. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a complex molecule that requires specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research and development of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate. One potential application of this compound is in the treatment of depression and anxiety disorders, where it has shown promising results in preclinical studies. Another potential application is in the treatment of substance abuse disorders, where this compound has been shown to reduce drug-seeking behavior in animal models. Further research is needed to establish the safety and efficacy of this compound in humans and to explore its potential use in other medical conditions. Additionally, the synthesis and analysis of this compound could be optimized to improve its scalability and reduce its cost of production.
Métodos De Síntesis
The synthesis of 4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate involves the reaction of 4-Fluorobenzyl alcohol with 1-(2-methylbenzyl)piperidine in the presence of a base to form the corresponding ether. The ether is then converted to the oxalate salt by reacting it with oxalic acid. The final product is obtained as a white crystalline powder with a high degree of purity.
Aplicaciones Científicas De Investigación
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and addiction. In preclinical studies, this compound has shown promising results as a selective and potent inhibitor of the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-1-[(2-methylphenyl)methyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO.C2H2O4/c1-17-4-2-3-5-20(17)14-23-12-10-19(11-13-23)16-24-15-18-6-8-21(22)9-7-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVTVVLTIUIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2790576.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2790580.png)
![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)

![N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790586.png)
![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2790587.png)
![cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron](/img/structure/B2790588.png)
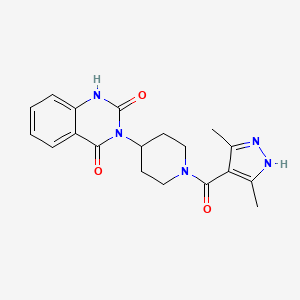
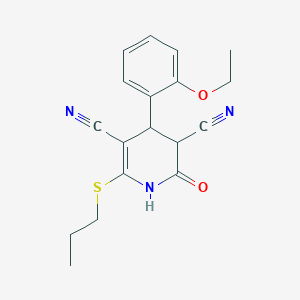
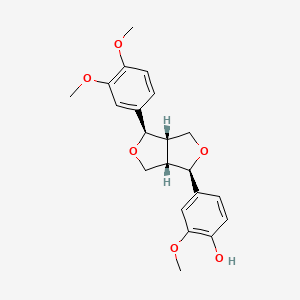
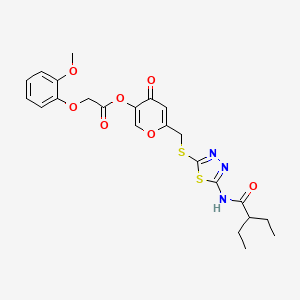
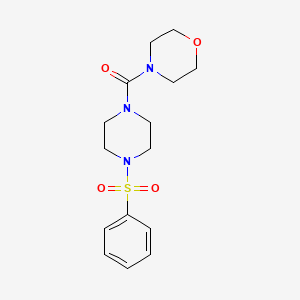
![N-[[4-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2790597.png)
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2790598.png)